[(9H-fluoren-9-ylideneamino)oxy](phenyl)methanone
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Overview
Description
9{H}-FLUOREN-9-ONE {O}-BENZOYLOXIME: is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorenone, a compound known for its bright fluorescent yellow color
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9{H}-FLUOREN-9-ONE {O}-BENZOYLOXIME typically involves the reaction of fluorenone with hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting oxime is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9{H}-FLUOREN-9-ONE {O}-BENZOYLOXIME can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the fluorenone core.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyloxime derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments.
- Used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 9{H}-FLUOREN-9-ONE {O}-BENZOYLOXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fluorenone: The parent compound, known for its bright yellow color and use in organic synthesis.
Fluorenol: The reduced form of fluorenone, used in various chemical reactions.
9H-Fluorene-9-one: Another derivative of fluorenone with similar chemical properties.
Uniqueness: 9{H}-FLUOREN-9-ONE {O}-BENZOYLOXIME is unique due to the presence of the benzoyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13NO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) benzoate |
InChI |
InChI=1S/C20H13NO2/c22-20(14-8-2-1-3-9-14)23-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI Key |
SABWKOXDJONZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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